molecular formula C16H26N2 B5635742 1-(4-isopropylbenzyl)-4-methyl-1,4-diazepane

1-(4-isopropylbenzyl)-4-methyl-1,4-diazepane

Cat. No. B5635742
M. Wt: 246.39 g/mol
InChI Key: JCAAKDZTPYIGGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(4-isopropylbenzyl)-4-methyl-1,4-diazepane, a derivative of 1,4-diazepane, can be synthesized through various methods. For instance, 1,4-diazepanes with different substituents can be synthesized from amino acids following a late-stage diversification strategy, involving intramolecular EDC coupling of amino acids (Fanter et al., 2017). Another method involves the synthesis of chiral 1,4-diazepane from commercially available amino alcohols using intramolecular Fukuyama–Mitsunobu cyclization (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives can be characterized using various spectroscopic techniques. NMR, IR spectroscopy, and mass spectrometry are common methods for characterizing these compounds (Moser & Vaughan, 2004). Crystal and molecular structure analyses often involve single-crystal X-ray diffraction (Ramírez-Montes et al., 2012).

Chemical Reactions and Properties

1,4-Diazepane derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, they can participate in multicomponent reactions for the direct synthesis of diazepane derivatives (Sotoca et al., 2009). Additionally, they can be involved in annulation reactions for the synthesis of lactams via dual C-O bond cleavage (Geng et al., 2019).

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives vary depending on their specific structural features. These compounds can exist as stable crystalline solids or oils, with their physical state influenced by the nature of their substituents (Moser & Vaughan, 2004).

Chemical Properties Analysis

1,4-Diazepane derivatives exhibit a range of chemical properties, including their reactivity in multicomponent reactions and potential for cyclization. Their chemical behavior is influenced by the substituents attached to the diazepane ring Geng et al., 2019" target="_blank">(Sotoca et al., 2009)/a>.

properties

IUPAC Name

1-methyl-4-[(4-propan-2-ylphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)16-7-5-15(6-8-16)13-18-10-4-9-17(3)11-12-18/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAAKDZTPYIGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(propan-2-yl)benzyl]-1,4-diazepane

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